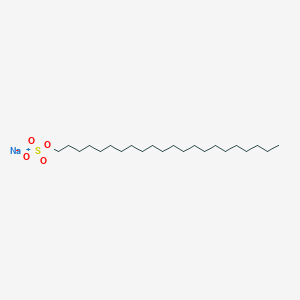

sodium;docosyl sulfate

Description

BenchChem offers high-quality sodium;docosyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;docosyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;docosyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2-22H2,1H3,(H,23,24,25);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVPADSYHPKIYAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Critical Micelle Concentration (CMC) of Sodium Docosyl Sulfate (C22)

This is a comprehensive technical guide on the Critical Micelle Concentration (CMC) of Sodium Docosyl Sulfate (

Executive Summary

Sodium Docosyl Sulfate (SDS-C22) , also known as Sodium Behenyl Sulfate, represents the upper limit of hydrophobicity in the common homologous series of sodium alkyl sulfates. Unlike its shorter-chain homolog, Sodium Dodecyl Sulfate (SDS-C12), SDS-C22 is characterized by extreme hydrophobicity, a high Krafft temperature (

Key Technical Parameters:

-

Estimated CMC:

( -

Krafft Temperature (

): -

Primary Utility: High-stability drug delivery systems, crystallization control, and hydrophobic surface modification.

Critical Note: At standard laboratory temperature (

Physicochemical Profile

Molecular Structure

SDS-C22 consists of a 22-carbon saturated alkyl chain attached to a sulfate headgroup. The substantial increase in the hydrophobic tail length compared to C12 or C16 surfactants results in significantly stronger Van der Waals forces between tails in the solid state, leading to a high crystal lattice energy.

| Parameter | Value / Description |

| IUPAC Name | Sodium docosyl sulfate |

| Common Name | Sodium Behenyl Sulfate |

| Formula | |

| Molecular Weight | |

| Headgroup | Anionic Sulfate ( |

| Tail Group | Linear Alkyl ( |

The Krafft Point Challenge

The Krafft point (

-

Trend:

increases with alkyl chain length. -

SDS-C12:

-

SDS-C16:

-

SDS-C18:

-

SDS-C22: Extrapolated

.

Implication for Protocol: Any experimental determination of CMC must be conducted in a thermostated environment at

Thermodynamics & CMC Determination[3][4][5]

Direct experimental data for C22 is rare in general literature due to solubility constraints. However, the CMC can be derived with high precision using the Klevens Equation based on the homologous series of sodium alkyl sulfates.

The Klevens Relation

For a homologous series of ionic surfactants, the logarithm of the CMC is linearly related to the number of carbon atoms (

Where:

-

CMC is in molar units (M).[3]

-

A is a constant related to the headgroup contribution.[4]

-

B is the slope representing the hydrophobic contribution per methylene group (

).

Derivation of SDS-C22 CMC

Using established experimental data for shorter chains (C12, C14, C16) at comparable temperatures:

-

Typical Slope (

): For ionic surfactants, -

Reference Point (SDS-C12):

(

Calculation:

Result: The theoretical CMC is approximately

Homologous Series Visualization

The following diagram illustrates the logarithmic decrease in CMC as chain length increases, highlighting the position of C22.

Figure 1: Extrapolation of CMC for Sodium Docosyl Sulfate based on the homologous alkyl sulfate series.

Experimental Protocol: High-Temperature CMC Determination

To validate the theoretical value, one must overcome the solubility barrier. The following protocol uses Conductivity , which is the most robust method for ionic surfactants at high temperatures where solvent evaporation can affect surface tension measurements.

Materials & Equipment

-

Surfactant: Sodium Docosyl Sulfate (

purity).[2][5] Note: Often requires custom synthesis or special order. -

Solvent: HPLC-grade water (resistivity

), degassed. -

Equipment:

-

Precision Conductivity Meter (Resolution

). -

Double-walled Jacketed Beaker (thermostated).

-

Circulating Oil/Water Bath set to

. -

Magnetic stirrer (set to low RPM to avoid bubbles).

-

Step-by-Step Workflow

Step 1: Stock Solution Preparation (Above

-

Weigh exactly

of SDS-C22. -

Add to a volumetric flask containing

of pre-heated water ( -

Maintain at

and stir until fully dissolved. -

Concentration:

(This is well above the estimated CMC of

Step 2: Titration Setup

-

Place

of pure, pre-heated water ( -

Immerse the conductivity probe. Ensure no air bubbles are trapped (common error at high temps).

-

Record the baseline conductivity (

).

Step 3: Measurement Loop

-

Add the surfactant stock solution in small increments (

). -

Allow

for thermal and chemical equilibration after each addition. -

Record conductivity (

).[6] -

Repeat until the concentration reaches

(covering the

Step 4: Data Analysis

-

Plot Specific Conductivity (

) vs. Concentration ( -

Identify the break point :

-

Pre-CMC: Line with steeper slope (contribution of free monomers + counterions).

-

Post-CMC: Line with shallower slope (micelles contribute less to conductivity per unit mass due to counterion binding).

-

-

The intersection of the two linear regression lines is the CMC.

Experimental Logic Diagram

Figure 2: Workflow for determining CMC of high-Krafft temperature surfactants.

Applications in Drug Development

The extremely low CMC and long hydrophobic tail of SDS-C22 offer distinct advantages over standard SDS-C12 in pharmaceutical formulations:

-

Enhanced Stability: Micelles with lower CMCs are thermodynamically more stable upon dilution. When a formulation is injected into the bloodstream (massive dilution), SDS-C22 micelles are less likely to disassemble prematurely compared to SDS-C12 micelles.

-

Solubilization Capacity: The larger hydrophobic core volume (

vs -

Sustained Release: The solid-crystalline nature of the surfactant at body temperature (

) can be exploited to form solid lipid nanoparticles (SLN) rather than liquid micelles, providing a mechanism for slow drug release.

References

- Klevens, H. B. (1953). "Structure and Aggregation in Dilute Solution of Surface Active Agents." Journal of the American Oil Chemists' Society, 30(2), 74-80.

- Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). John Wiley & Sons. (Authoritative source on surfactant thermodynamics and Krafft points).

- Huisman, H. F. (1964). "Light Scattering of Solutions of Ionic Detergents." Proceedings of the Koninklijke Nederlandse Akademie van Wetenschappen, B67, 367-424.

-

Vautier-Giongo, C., & Bales, B. L. (2003).[7] "Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements." The Journal of Physical Chemistry B, 107(23), 5398-5403.[7] Link

-

Germansky, M., et al. (2020).[8][9] "Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?" Langmuir, 36(20), 5483–5493. (Modern review of CMC determination techniques).

Sources

- 1. csun.edu [csun.edu]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. researchgate.net [researchgate.net]

- 5. csun.edu [csun.edu]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Determination of the Krafft Temperature of Sodium Docosyl Sulfate

Foreword: Understanding the Criticality of the Krafft Temperature in Surfactant Science

In the realm of surfactant science, particularly within pharmaceutical and materials development, the precise characterization of a surfactant's behavior is paramount. Among the key physicochemical parameters, the Krafft temperature (Tₖ) stands out as a critical determinant of a surfactant's utility. The Krafft temperature is the minimum temperature at which surfactants can form micelles.[1] Below this temperature, the solubility of the surfactant is limited, and it exists primarily as individual molecules or in a crystalline state.[2] Above the Krafft temperature, a sharp increase in solubility occurs as the surfactant molecules begin to aggregate into micelles.[2][3] This transition is not merely a physical curiosity; it governs the formulation's stability, efficacy, and application window.

Sodium docosyl sulfate, with its long C22 alkyl chain, is an anionic surfactant of significant interest due to its potential for forming stable, ordered structures.[4] However, this long hydrophobic chain also imparts a higher Krafft temperature compared to its shorter-chain homologs like sodium dodecyl sulfate (SDS).[5][6] An accurate determination of its Krafft temperature is therefore essential for any meaningful application, from drug delivery systems to specialized cleaning formulations.

This technical guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for determining the Krafft temperature of sodium docosyl sulfate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible experimental design.

The Theoretical Framework: The Interplay of Solubility and Micellization

The Krafft temperature is fundamentally the point where the solubility curve of the monomeric surfactant intersects with the critical micelle concentration (CMC) curve as a function of temperature.[3][6][7]

-

Below the Krafft Temperature: The surfactant's solubility is lower than the concentration required for micelle formation. As the concentration of the surfactant in an aqueous solution is increased, it will reach its solubility limit and precipitate out as a hydrated solid before micelles can form.[8]

-

At the Krafft Temperature: The solubility of the surfactant becomes equal to its CMC.[3][7]

-

Above the Krafft Temperature: The surfactant's solubility exceeds the CMC. At concentrations above the CMC, the surfactant molecules will aggregate to form micelles, leading to a significant increase in the total amount of surfactant that can be dispersed in the solvent.[2]

This relationship is visually represented in the phase diagram below.

Caption: Relationship between solubility, CMC, and Krafft temperature.

Methodologies for the Determination of Krafft Temperature

Several techniques can be employed to determine the Krafft temperature, each relying on the detection of the physicochemical changes that occur at this transition. For sodium docosyl sulfate, the most common and reliable methods are conductivity, surface tension, and solubility measurements.

The Conductivity Method: A Robust and Widely Used Technique

Principle: This method is based on the significant change in the electrical conductivity of an ionic surfactant solution as it transitions from a solution of monomers to a micellar solution.[9][10] Below the Krafft temperature, the conductivity is low as it is primarily due to the movement of individual surfactant and counter-ions. As the temperature increases and reaches the Krafft temperature, the formation of micelles leads to a sharp increase in the number of charge carriers (although the mobility of a micelle is lower than the sum of its constituent monomers, the overall effect at the Krafft point is a sharp rise in conductivity due to the rapid increase in soluble surfactant).[2][11] The Krafft temperature is identified as the temperature at which a distinct break in the conductivity versus temperature plot is observed.[9]

Experimental Protocol:

-

Preparation of the Surfactant Solution:

-

Prepare a stock solution of sodium docosyl sulfate in deionized water at a concentration known to be above its expected CMC at temperatures above the Krafft point. Due to the long alkyl chain, a concentration in the range of 1-5% (w/v) is a reasonable starting point.

-

Gentle heating and stirring will be necessary to dissolve the surfactant. Ensure the solution is completely clear before proceeding.

-

-

Crystallization of the Surfactant:

-

Cool the prepared solution in a refrigerator or a controlled cooling bath at a temperature well below the expected Krafft temperature (e.g., 4-5°C) for at least 12-24 hours.[12] This will cause the surfactant to precipitate out as hydrated crystals, forming a turbid suspension.

-

-

Conductivity Measurement:

-

Place the cooled, turbid solution in a jacketed beaker connected to a circulating water bath for precise temperature control.[2]

-

Immerse a calibrated conductivity probe into the solution.

-

Begin stirring the solution at a constant, moderate rate to ensure homogeneity.[2]

-

Start the measurement at a low temperature (e.g., 15-20°C) and gradually increase the temperature of the water bath in small, controlled increments (e.g., 0.5-1.0°C per step).

-

Allow the system to equilibrate at each temperature step before recording the conductivity reading. A stable reading for 2-3 minutes is generally sufficient.

-

Continue measurements until the temperature is well above the point where the solution becomes clear and the conductivity shows a linear increase with temperature.

-

-

Data Analysis:

-

Plot the measured conductivity (in µS/cm or mS/cm) as a function of temperature (°C).

-

The Krafft temperature is determined as the point of intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions. For a more precise determination, the first or second derivative of the conductivity-temperature plot can be analyzed to pinpoint the abrupt change in slope.[12]

-

Caption: Workflow for Krafft temperature determination by conductivity.

The Surface Tension Method: Monitoring Interfacial Properties

Principle: This method leverages the change in surface tension as a function of temperature. Below the Krafft temperature, the surface tension of the surfactant solution will decrease as the temperature rises, due to increased kinetic energy of the molecules at the interface. At the Krafft temperature, the onset of micellization causes a significant increase in the concentration of surfactant monomers in the bulk solution, which are in equilibrium with the surface. This leads to a more pronounced change or a break in the surface tension versus temperature plot.

Experimental Protocol:

-

Solution Preparation: Prepare a series of sodium docosyl sulfate solutions at different concentrations, both below and above the anticipated CMC.

-

Measurement Setup: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) equipped with a temperature-controlled sample stage.

-

Temperature Ramp: For a chosen concentration, start at a temperature below the expected Krafft point and gradually increase the temperature, allowing for equilibration at each step.

-

Data Acquisition: Record the surface tension at each temperature.

-

Data Analysis: Plot surface tension versus temperature. The Krafft temperature is identified by the discontinuity or sharp change in the slope of this plot.

The Solubility Method: The Foundational Approach

Principle: This is a more direct but potentially more labor-intensive method. It involves determining the solubility of the surfactant at various temperatures. A sharp and significant increase in solubility is observed at the Krafft temperature, corresponding to the formation of micelles which can solubilize the surfactant in their hydrophobic cores.

Experimental Protocol:

-

Sample Preparation: Prepare a series of sealed vials containing an excess of solid sodium docosyl sulfate in deionized water.

-

Equilibration: Place the vials in a thermostatically controlled shaking water bath at different, precisely maintained temperatures for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, carefully withdraw an aliquot of the clear supernatant from each vial. The concentration of the dissolved surfactant is then determined using a suitable analytical technique, such as titration, HPLC, or by evaporating the solvent and weighing the residue.

-

Data Plotting: Plot the logarithm of the solubility (concentration) against the reciprocal of the absolute temperature (1/T). The Krafft temperature is the point where a sharp break in the curve occurs.

Data Presentation and Interpretation

For clarity and comparative analysis, the results from the conductivity measurements should be tabulated.

| Temperature (°C) | Conductivity (µS/cm) |

| 20.0 | Value |

| 21.0 | Value |

| ... | ... |

| Tₖ | Sharp Increase |

| ... | ... |

| 40.0 | Value |

Interpreting the Results:

The determined Krafft temperature for sodium docosyl sulfate is expected to be significantly higher than that of shorter-chain sulfates like SDS (which is around 10°C). This is a direct consequence of the increased hydrophobicity of the C22 alkyl chain, which favors the crystalline state and requires more thermal energy to induce micellization.

Factors Influencing the Krafft Temperature

It is crucial for the researcher to be aware of variables that can affect the measured Krafft temperature:

-

Purity of the Surfactant: Impurities can significantly depress or broaden the Krafft temperature transition.

-

Alkyl Chain Length: As demonstrated by sodium docosyl sulfate, a longer alkyl chain leads to a higher Krafft temperature.[6]

-

Presence of Electrolytes: The addition of salts can either increase or decrease the Krafft temperature depending on the nature of the salt and its effect on the solubility of the surfactant and the CMC.[8] Generally, for ionic surfactants, added electrolytes lower the CMC and can lead to an increase in the Krafft temperature.[1][8]

-

Solvent System: The polarity of the solvent can influence the Krafft temperature.[1]

Conclusion: A Critical Parameter for Formulation Success

The determination of the Krafft temperature of sodium docosyl sulfate is a fundamental step in harnessing its potential in various applications. The conductivity method offers a reliable, efficient, and precise means of obtaining this critical parameter. By understanding the theoretical basis and meticulously following the outlined experimental protocols, researchers and formulation scientists can ensure the development of stable and effective products. The insights gained from this measurement provide a solid foundation for predicting and controlling the behavior of this long-chain surfactant in complex systems.

References

-

Chundru, S. K. (2007). Effect of counter ion concentration added with mixture of water and ethylene glycol on Krafft temperature of sodium dodecyl sulfate. DigitalCommons@EMU. [Link]

-

Vautier-Giongo, C., & Bales, B. L. (2003). Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. The Journal of Physical Chemistry B, 107(23), 5398–5403. [Link]

-

Al-Roomi, Y., & Hussien, M. (2020). Determination of the Krafft temperature (T k ) for surfactants from the... ResearchGate. [Link]

-

Just Agriculture. (n.d.). Method for Measurement of Critical Micelle Concentration. [Link]

-

Manojlović, J. (2007). The Krafft temperature of surfactant solutions. Strojarstvo, 49(2), 123-130. [Link]

-

Bales, B. L., Benrraou, M., & Zana, R. (2002). Krafft Temperature and Micelle Ionization of Aqueous Solutions of Cesium Dodecyl Sulfate. The Journal of Physical Chemistry B, 106(35), 9033–9035. [Link]

-

Schwuger, M. J. (1982). Interfacial and Performance Properties of Sulfated Polyoxyethylenated Alcohols. In Structure/Performance Relationships in Surfactants (ACS Symposium Series, Vol. 253, pp. 3–22). American Chemical Society. [Link]

-

Shinoda, K., & Hutchinson, E. (1962). The Effect of Added Salts on the Solubilities and Krafft Points of Sodium Dodecyl Sulfate and Potassium Perfluoro-octanoate. The Journal of Physical Chemistry, 66(4), 577–582. [Link]

-

Abbott, S. (n.d.). Cloud and Krafft points. Practical Surfactants Science. [Link]

-

NPTEL-NOC IITM. (2021, September 16). Lecture 19: Micelle Formation, Krafft Temperature and Cloud Point [Video]. YouTube. [Link]

-

Taylor & Francis. (n.d.). Krafft temperature – Knowledge and References. [Link]

-

PubChem. (n.d.). 1-Docosanol, 1-(hydrogen sulfate), sodium salt (1:1). [Link]

Sources

- 1. commons.emich.edu [commons.emich.edu]

- 2. scispace.com [scispace.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. 1-Docosanol, 1-(hydrogen sulfate), sodium salt (1:1) | C22H45NaO4S | CID 23673703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. justagriculture.in [justagriculture.in]

- 12. csun.edu [csun.edu]

Methodological & Application

Application Note: High-Aspect-Ratio Metal Oxide Nanostructure Synthesis Using Sodium Docosyl Sulfate (SDS-C22)

Abstract & Strategic Rationale

This application note details the protocol for utilizing Sodium Docosyl Sulfate (SDS-C22) , a long-chain anionic surfactant, as a soft template for synthesizing metal oxide nanoparticles (specifically TiO₂ and ZnO).

While Sodium Dodecyl Sulfate (SDS-C12) is ubiquitous in nanoparticle synthesis, it typically yields spherical morphologies due to its low packing parameter. The strategic advantage of SDS-C22 lies in its extended hydrophobic tail (22 carbons). This increased hydrophobic volume modifies the Critical Packing Parameter (CPP) , driving the thermodynamic self-assembly from spherical micelles to cylindrical (worm-like) micelles .

Key Application: Production of high-aspect-ratio nanorods and nanowires for photovoltaics, photocatalysis, and optoelectronics, where anisotropic electron transport is critical.

Physicochemical Basis: Why C22?

To successfully utilize SDS-C22, researchers must understand the governing thermodynamics that differentiate it from standard SDS.

The Critical Packing Parameter (CPP)

The morphology of the surfactant template is predicted by the CPP equation:

- : Volume of the hydrophobic tail.

- : Effective area of the hydrophilic head group.

- : Critical length of the hydrophobic tail.

| Surfactant | Carbon Chain | Packing Parameter (Approx) | Predominant Micelle Shape | Resulting Nanoparticle |

| SDS (Standard) | C12 | < 1/3 | Spherical | Spheres / Granular |

| SDS-C22 | C22 | ~ 1/2 | Cylindrical / Rod-like | Nanorods / Nanowires |

The Kraft Point Trap (Critical Experimental Warning)

The most common failure mode with SDS-C22 is the Kraft Point .

-

SDS-C12 Kraft Point: ~16°C (Soluble at Room Temp).

-

SDS-C22 Kraft Point: > 55°C (Insoluble at Room Temp).

Implication: All synthesis steps—dissolution, mixing, and aging—must occur above 60°C . If the solution cools below this threshold during mixing, the surfactant will precipitate as hydrated crystals, destroying the template before the metal oxide can form.

Mechanistic Visualization

The following diagram illustrates the template-directed synthesis mechanism, highlighting the shift from spherical to rod-like templating.

Figure 1: Mechanism of Soft-Template Synthesis. SDS-C22 forms cylindrical micelles that guide the hydrolysis of metal ions into rod-shaped nanostructures.

Experimental Protocol: Hydrothermal Synthesis of ZnO Nanorods

This protocol is optimized for Zinc Oxide (ZnO) but can be adapted for Titanium Dioxide (TiO₂) by substituting the precursor with Titanium Isopropoxide (TTIP).

Reagents & Equipment

-

Surfactant: Sodium Docosyl Sulfate (SDS-C22) [>98% Purity].

-

Precursor: Zinc Acetate Dihydrate (

). -

Precipitating Agent: Sodium Hydroxide (NaOH) or Urea.

-

Solvent: Deionized (DI) Water (18.2 MΩ).

-

Equipment: Teflon-lined Stainless Steel Autoclave, Magnetic Stirrer with Hot Plate, Centrifuge.

Step-by-Step Methodology

Phase A: Template Preparation (The "Hot Zone")

-

Heating: Pre-heat 50 mL of DI water to 70°C on a hot plate.

-

Dissolution: Add 0.5g of SDS-C22 to the hot water.

-

Note: The solution will appear cloudy initially. Stir at 70°C until completely clear (approx. 20 mins). Do not proceed until clear.

-

-

pH Adjustment: Adjust pH to ~10 using dilute NaOH (keep solution hot).

Phase B: Precursor Addition

-

Precursor Prep: In a separate beaker, dissolve 2.2g of Zinc Acetate in 20 mL of DI water. Pre-heat this solution to 70°C as well.

-

Hot Mixing: Slowly add the hot Zinc Acetate solution to the hot SDS-C22 solution dropwise under vigorous stirring.

-

Critical: If you add cold precursor to hot surfactant, local cooling may precipitate the surfactant.

-

-

Aging: Stir the mixture at 70°C for 1 hour to allow

ions to adsorb onto the anionic surfactant headgroups.

Phase C: Hydrothermal Growth[1]

-

Transfer: Quickly transfer the hot solution into a Teflon-lined autoclave.

-

Reaction: Seal and heat at 140°C for 12 hours .

Phase D: Recovery & Calcination[5]

-

Washing: Cool to room temperature. The product will settle. Centrifuge at 8000 rpm. Wash 3x with Ethanol (to remove surfactant tails) and 3x with DI water.

-

Drying: Dry at 80°C overnight.

-

Calcination: Calcinate at 500°C for 3 hours (Ramp rate: 2°C/min).

-

Purpose: This burns off the organic carbon chain, leaving pure crystalline ZnO nanorods.

-

Troubleshooting & Validation

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Cloudy solution before mixing | Below Kraft Point | Increase temp to >65°C. Ensure C22 is fully dissolved. |

| Spherical particles obtained | Template Collapse | Calcination ramp was too fast, collapsing the rod structure. Slow to 1-2°C/min. |

| Low Aspect Ratio (Short rods) | Low Surfactant Conc. | Increase SDS-C22 concentration. The rod length is a function of micelle length. |

| Black/Grey Powder | Incomplete Calcination | Residual carbon remains. Increase calcination temp to 550°C or time. |

Workflow Logic Diagram

Figure 2: Operational Workflow emphasizing the critical optical check for surfactant solubility (Kraft Point).

References

-

Surfactant Chain Length Effects on Morphology

- Muksing, N., et al. (2011). "Effect of surfactant alkyl chain length on the dispersion...". eXPRESS Polymer Letters.

-

Critical Packing Parameter Theory

- Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press.

- Nagarajan, R. (2002). "Molecular Packing Parameter and Surfactant Self-Assembly: The Neglected Role of the Surfactant Tail". Langmuir.

-

Hydrothermal Synthesis of Metal Oxides

- Byrappa, K., & Adschiri, T. (2007). "Hydrothermal technology for nanotechnology".

-

Kraft Point Thermodynamics

- Shinoda, K., et al. (1993). "The Effect of Added Salts on the Solubilities and Krafft Points of Sodium Dodecyl Sulfate". Bulletin of the Chemical Society of Japan.

Sources

- 1. Metal Oxide Nanoparticles: Review of Synthesis, Characterization and Biological Effects [mdpi.com]

- 2. A review of the role and mechanism of surfactants in the morphology control of metal nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of metal oxide nanoparticles via a robust “solvent-deficient” method - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Sodium Docosyl Sulfate in the Stabilization of Oil-in-Water Emulsions

Introduction: The Role of Long-Chain Alkyl Sulfates in Emulsion Science

Oil-in-water (O/W) emulsions are disperse systems where oil droplets are suspended within a continuous aqueous phase. These formulations are fundamental to a vast array of applications, from pharmaceutical and cosmetic preparations to the food and manufacturing industries. The inherent instability of these systems, driven by the thermodynamic tendency to minimize the interfacial area between oil and water, necessitates the use of emulsifying agents. Anionic surfactants, such as sodium alkyl sulfates, are a cornerstone of emulsion stabilization. They function by adsorbing at the oil-water interface, thereby reducing interfacial tension and creating a repulsive electrostatic barrier that prevents droplet coalescence.

While sodium dodecyl sulfate (SDS), a C12 alkyl sulfate, is a well-characterized and widely used emulsifier, there is growing interest in long-chain homologues for specialized applications requiring enhanced stability or different physicochemical properties.[1] This guide focuses on sodium docosyl sulfate (C22 sulfate) , an anionic surfactant with a significantly longer hydrophobic alkyl chain. The extended lipophilic nature of sodium docosyl sulfate imparts unique properties that are advantageous for creating highly stable O/W emulsions.

This document provides a comprehensive overview of the theoretical and practical aspects of utilizing sodium docosyl sulfate as a primary emulsifier. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this long-chain surfactant.

Physicochemical Properties of Sodium Docosyl Sulfate: An Extrapolated View

Direct experimental data for sodium docosyl sulfate is not extensively available in public literature. However, by understanding the established trends within the homologous series of sodium alkyl sulfates, we can extrapolate its key physicochemical properties with a high degree of confidence.

The Influence of Alkyl Chain Length

The length of the alkyl chain is a critical determinant of a surfactant's behavior.[2] Generally, as the number of carbons in the alkyl chain increases:

-

Hydrophobicity increases : This leads to a stronger driving force for the surfactant to adsorb at the oil-water interface.[3]

-

Critical Micelle Concentration (CMC) decreases : A lower concentration of surfactant is required to form micelles in the aqueous phase. For sodium alkyl sulfates, the logarithm of the CMC decreases linearly with an increasing number of carbons in the alkyl chain.[3] Given that the CMC of sodium dodecyl sulfate (C12) is approximately 8.2 mM and that of sodium tetradecyl sulfate (C14) is about 2.1 mM, a significant reduction is expected for a C22 chain.[4]

-

Water solubility decreases : The increased hydrophobicity reduces the surfactant's solubility in water, which can necessitate adjustments in the formulation process, such as increased temperature for dissolution.[5]

-

Emulsion stability is enhanced : The longer alkyl chain provides a more robust interfacial film and stronger hydrophobic interactions, leading to more stable emulsions.[1]

Estimated Properties of Sodium Docosyl Sulfate

Based on these principles, the following table summarizes the estimated properties of sodium docosyl sulfate in comparison to the well-characterized sodium dodecyl sulfate.

| Property | Sodium Dodecyl Sulfate (C12) | Sodium Docosyl Sulfate (C22) (Estimated) | Rationale for Estimation |

| Molecular Formula | C₁₂H₂₅NaO₄S | C₂₂H₄₅NaO₄S | Based on the chemical structure. |

| Molecular Weight | 288.38 g/mol | 428.65 g/mol | Calculated from the molecular formula. |

| Critical Micelle Conc. (CMC) | ~8.2 mM | < 0.1 mM | The CMC of sodium alkyl sulfates decreases by approximately a factor of 10 for every two additional methylene groups.[3] Extrapolating from C12 and C14 data suggests a very low CMC for C22. |

| Hydrophilic-Lipophilic Balance (HLB) | ~40 | > 20 (Effective) | The HLB value for ionic surfactants is often cited as a high number, reflecting strong hydrophilicity of the headgroup. For sodium lauryl sulfate, a value of 40 is commonly used.[6] While the hydrophilic headgroup remains the same, the significantly larger hydrophobic tail of sodium docosyl sulfate will result in a lower effective HLB, though it will still function as an O/W emulsifier. An exact calculated value is difficult to assign without experimental data.[7][8] |

| Aqueous Solubility | High | Low to Moderate | Increased alkyl chain length significantly reduces water solubility.[5] Elevated temperatures will likely be required for dissolution. |

Mechanism of Emulsion Stabilization

The primary mechanism by which sodium docosyl sulfate stabilizes oil-in-water emulsions is through the formation of a protective interfacial layer around the dispersed oil droplets. This process can be understood through the following steps:

-

Adsorption at the Interface : Upon introduction into a system containing oil and water, the amphiphilic sodium docosyl sulfate molecules preferentially migrate to the oil-water interface to minimize the unfavorable interactions between their hydrophobic tails and the aqueous phase.

-

Reduction of Interfacial Tension : The accumulation of surfactant molecules at the interface lowers the interfacial tension, which in turn reduces the energy required to create smaller oil droplets during the emulsification process.

-

Formation of a Protective Barrier : The hydrophilic sulfate head groups of the surfactant molecules are oriented towards the continuous aqueous phase, while the lipophilic docosyl chains are embedded in the oil droplets. This arrangement forms a charged interfacial film.

-

Electrostatic Repulsion : The negatively charged sulfate head groups create a repulsive electrostatic potential around each oil droplet. This repulsion prevents the droplets from approaching each other and coalescing, thus ensuring the stability of the emulsion.

Caption: Adsorption of sodium docosyl sulfate at the oil-water interface.

Experimental Protocols

Part 1: Preparation of Sodium Docosyl Sulfate Solution

Due to its long alkyl chain, sodium docosyl sulfate may exhibit low solubility in water at room temperature. Therefore, gentle heating is recommended to ensure complete dissolution.

Materials:

-

Sodium Docosyl Sulfate

-

Deionized Water

-

Magnetic Stirrer with Hotplate

-

Beaker

-

Thermometer

Protocol:

-

Weigh the desired amount of sodium docosyl sulfate.

-

Add the deionized water to a beaker with a magnetic stir bar.

-

While stirring, gradually add the sodium docosyl sulfate to the water.

-

Gently heat the solution to 40-50°C while stirring. Do not exceed 60°C to avoid potential hydrolysis of the sulfate group.

-

Continue stirring until the sodium docosyl sulfate is completely dissolved and the solution is clear.

-

Allow the solution to cool to the desired temperature for emulsification.

Part 2: Preparation of Oil-in-Water Emulsion

This protocol describes a general method for preparing an O/W emulsion using high-shear homogenization. The oil phase, aqueous phase, and surfactant concentrations can be varied depending on the desired final product characteristics.

Materials:

-

Oil Phase (e.g., mineral oil, vegetable oil, or a specific drug carrier)

-

Aqueous Phase (deionized water)

-

Sodium Docosyl Sulfate Solution (prepared as in Part 1)

-

High-Shear Homogenizer (e.g., rotor-stator or microfluidizer)

-

Beakers

Protocol:

-

Prepare the aqueous phase by adding the sodium docosyl sulfate solution to the deionized water.

-

In a separate beaker, measure the desired volume of the oil phase.

-

Heat both the oil and aqueous phases to the same temperature (typically 60-70°C) to ensure consistent mixing and prevent precipitation of the surfactant.

-

Slowly add the oil phase to the aqueous phase while continuously mixing with the high-shear homogenizer at a low speed.

-

Once all the oil has been added, increase the homogenization speed to the desired level (e.g., 5,000-10,000 rpm for a rotor-stator) and homogenize for a specified time (e.g., 5-10 minutes).

-

Allow the emulsion to cool to room temperature while gently stirring.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Page not found - Documentation [docs.chemaxon.com:443]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. HLB Calculator - Calculate Emulsion HLB [hlbcalc.com]

Sodium docosyl sulfate as a template for mesoporous material synthesis.

Application Note & Protocol

Topic: Sodium Docosyl Sulfate: A Long-Chain Surfactant Template for the Synthesis of Large-Pore Mesoporous Materials

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chain Length in Mesoporous Synthesis

Mesoporous materials, characterized by pore diameters between 2 and 50 nm, are of significant interest in fields ranging from catalysis to drug delivery due to their high surface areas and tunable pore structures.[1] The synthesis of these materials often employs a sol-gel process guided by a structure-directing agent, typically a surfactant.[2] The surfactant molecules self-assemble into micelles in solution, creating a liquid crystalline template around which inorganic precursors (like silica) hydrolyze and condense.[3] Subsequent removal of the surfactant template reveals a highly ordered, porous inorganic framework.[4]

Commonly used surfactants include cetyltrimethylammonium bromide (CTAB, a C16 cationic surfactant) and sodium dodecyl sulfate (SDS, a C12 anionic surfactant).[5][6][7] The choice of surfactant is critical as its molecular geometry and chain length directly influence the resulting pore size and structure of the mesoporous material.[3]

This application note focuses on Sodium Docosyl Sulfate (C₂₂H₄₅NaO₄S) , an anionic surfactant with a notably long 22-carbon alkyl chain.[8] The extended hydrophobic chain of sodium docosyl sulfate is hypothesized to form larger micelles compared to its shorter-chain counterparts. This characteristic makes it a compelling, albeit less common, template for synthesizing mesoporous materials with significantly larger pore diameters. Such materials are highly sought after for applications requiring the accommodation of bulky molecules, such as large drug molecules, proteins, or enzymes. This guide provides a comprehensive overview of the underlying mechanism and a detailed protocol for utilizing sodium docosyl sulfate in the synthesis of large-pore mesoporous silica.

Mechanism of Templating with Sodium Docosyl Sulfate

The synthesis of mesoporous silica using sodium docosyl sulfate as a template follows a cooperative self-assembly mechanism. The process relies on the amphiphilic nature of the surfactant, which possesses a long hydrophobic docosyl (C22) tail and a hydrophilic sulfate headgroup.[9]

The key steps are:

-

Micelle Formation: Above its critical micelle concentration (CMC), sodium docosyl sulfate molecules self-assemble in the aqueous solution to form spherical or cylindrical micelles. The long C22 hydrophobic tails aggregate to minimize contact with water, while the negatively charged sulfate headgroups are exposed to the aqueous environment.

-

Silica Precursor Interaction: A silica source, such as tetraethyl orthosilicate (TEOS) or sodium silicate, is introduced into the solution.[2][10] Under the catalyzed hydrolysis conditions (either acidic or basic), the silica precursor forms silicate oligomers.

-

Cooperative Self-Assembly: These silicate species interact with the hydrophilic sulfate headgroups of the micelles, often through electrostatic interactions or hydrogen bonding. This interaction promotes the condensation of the silicate network around the ordered micellar structures.

-

Framework Solidification: As the polycondensation of the silica network proceeds, a solid organic-inorganic composite material is formed, with the surfactant micelles regularly dispersed within the silica matrix.

-

Template Removal: The crucial final step involves the removal of the sodium docosyl sulfate template. This is typically achieved through calcination (high-temperature heating) or solvent extraction. Removal of the template leaves behind a solid, ordered network of mesopores that are a direct replica of the original micellar arrangement.

The extended length of the docosyl chain is the primary determinant for creating larger pores compared to materials synthesized with C12 or C16 surfactants.

Diagram of the Templating Mechanism

Caption: Cooperative self-assembly workflow for mesoporous silica synthesis.

Experimental Protocol: Synthesis of Large-Pore Mesoporous Silica

This protocol describes a generalized sol-gel method adapted for using sodium docosyl sulfate as the template. Researchers should consider this a starting point, as optimization may be required based on specific precursor batches and desired material properties.

Materials and Reagents

| Reagent | Formula | Purity | Supplier Example |

| Sodium Docosyl Sulfate | C₂₂H₄₅NaO₄S | >95% | Specialty Chemical Supplier |

| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ | >98% | Sigma-Aldrich |

| Ethanol (EtOH) | C₂H₅OH | 200 Proof | Fisher Scientific |

| Ammonium Hydroxide (NH₄OH) | NH₄OH | 28-30% | VWR |

| Deionized Water | H₂O | 18.2 MΩ·cm | - |

| Hydrochloric Acid (HCl) | HCl | 37% | For template extraction |

Step-by-Step Synthesis Procedure

-

Template Solution Preparation:

-

In a 250 mL beaker, dissolve 1.0 g of sodium docosyl sulfate in 100 mL of deionized water and 50 mL of ethanol.

-

Stir the mixture at 40°C for 1 hour or until the surfactant is completely dissolved, resulting in a clear, homogeneous solution.

-

-

Catalyst Addition:

-

To the surfactant solution, add 10 mL of ammonium hydroxide (28-30%) while stirring vigorously. This will act as a catalyst for the hydrolysis and condensation of TEOS.[5]

-

Continue stirring for 30 minutes at 40°C.

-

-

Silica Source Addition:

-

Slowly add 4.5 g (5.0 mL) of TEOS to the solution dropwise over 15 minutes using a syringe pump or burette. A white precipitate will begin to form.

-

Causality Note: A slow, controlled addition of the silica precursor is crucial to ensure uniform particle nucleation and growth, preventing the formation of a non-uniform or amorphous silica gel.[11]

-

-

Aging Process:

-

After the complete addition of TEOS, continue stirring the mixture at 40°C for an additional 4 hours.

-

Transfer the sealed container to a static oven and age at 100°C for 48 hours. The aging step is critical for strengthening the silica framework through further condensation of silanol groups.

-

-

Product Recovery:

-

After aging, cool the mixture to room temperature.

-

Collect the white solid product by vacuum filtration.

-

Wash the product thoroughly with deionized water (3 x 100 mL) and then with ethanol (2 x 50 mL) to remove any unreacted reagents.

-

Dry the solid product in an oven at 80°C overnight. The resulting white powder is the as-synthesized silica-surfactant composite.

-

-

Template Removal (Calcination):

-

Place the dried powder in a ceramic crucible.

-

Heat the sample in a muffle furnace under an air atmosphere.

-

Ramp the temperature to 550°C at a rate of 1°C/min and hold for 6 hours.

-

Causality Note: A slow heating ramp is essential to ensure the complete and gentle burnout of the organic template without causing the porous structure to collapse.

-

Cool the furnace slowly to room temperature to obtain the final mesoporous silica product.

-

-

Template Removal (Solvent Extraction - Alternative Method):

-

For applications where surface silanol groups need to be preserved, solvent extraction is preferred.

-

Disperse 1.0 g of the as-synthesized composite in 100 mL of ethanol containing 0.1 M HCl.

-

Reflux the mixture at 80°C for 6 hours. Repeat the extraction process two more times with fresh solvent.[4]

-

Collect the product by filtration, wash with ethanol, and dry at 80°C.

-

Characterization of the Synthesized Material

To validate the synthesis and understand the properties of the material, the following characterization techniques are essential:

| Technique | Purpose | Expected Result for Successful Synthesis |

| Small-Angle X-ray Scattering (SAXS) | To determine the mesoscopic order and pore structure (e.g., hexagonal, cubic). | One or more distinct diffraction peaks at low 2θ angles (1-5°), indicating a well-ordered mesostructure.[12] |

| Nitrogen Adsorption-Desorption Isotherms (BET/BJH) | To measure the specific surface area, pore volume, and pore size distribution. | A Type IV isotherm with a sharp capillary condensation step, indicating uniform mesopores. High surface area (>500 m²/g) and a narrow pore size distribution centered at a larger diameter (>5 nm) are expected. |

| Transmission Electron Microscopy (TEM) | To directly visualize the pore structure and arrangement. | Images showing a regular, honeycomb-like arrangement of channels or ordered pores. |

| Scanning Electron Microscopy (SEM) | To observe the particle morphology and size distribution of the silica powder. | Images revealing the overall shape (e.g., spherical, agglomerated) and size of the synthesized particles.[12] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the removal of the organic template and identify surface functional groups. | The absence of C-H stretching peaks (~2900 cm⁻¹) after calcination confirms template removal. The presence of a broad Si-OH peak (~3400 cm⁻¹) and Si-O-Si peak (~1100 cm⁻¹) indicates the silica framework. |

Influence of Key Synthesis Parameters

The properties of the final mesoporous material can be finely tuned by adjusting various reaction parameters.

| Parameter | Effect on Material Properties | Rationale |

| Surfactant/Silica Ratio | Affects structural ordering and pore wall thickness. | A higher ratio can lead to better-ordered structures but may result in thinner walls. An optimal ratio is needed for both order and stability.[2] |

| Reaction Temperature | Influences hydrolysis/condensation rates and particle size. | Higher temperatures accelerate the reaction, potentially leading to smaller particles and a less ordered structure.[13][14] |

| pH (Catalyst Concentration) | Determines the mechanism of silica condensation and morphology. | Basic conditions (as in the protocol) typically yield discrete spherical particles, while acidic conditions often lead to different morphologies.[2][3] |

| Aging Time & Temperature | Affects the degree of cross-linking and structural integrity. | Longer aging times at elevated temperatures promote the formation of a more robust and stable silica framework.[2] |

Potential Applications in Research and Drug Development

The large-pore mesoporous silica synthesized using sodium docosyl sulfate as a template offers unique advantages for several advanced applications:

-

Drug Delivery: The larger pore volume allows for high loading capacities of bulky therapeutic agents, including proteins, antibodies, and siRNA, which cannot be accommodated by conventional mesoporous materials.

-

Biocatalysis: The large pores can immobilize enzymes without compromising their conformational structure and activity, creating stable and reusable biocatalysts.

-

Separations: The material can be used as a stationary phase in chromatography for the separation of large biomolecules.

-

Sensing: The high surface area and large pores provide an ideal platform for anchoring sensing molecules for the detection of large analytes.

Conclusion

Sodium docosyl sulfate serves as a powerful, yet underutilized, templating agent for the synthesis of well-ordered mesoporous materials with large pore diameters. The extended C22 alkyl chain is the key structural feature that enables the formation of larger micelles and, consequently, larger pores. The provided protocol offers a robust starting point for researchers to explore this fascinating class of materials. By carefully controlling the synthesis parameters and validating the results with the described characterization techniques, scientists can develop novel platforms tailored for demanding applications in drug delivery, catalysis, and beyond.

References

-

MDPI. (2024). Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of mesoporous silica nanoparticles (MSNp) MCM 41 from natural waste rice husk. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US20080199385A1 - Process for Producing Silica and Sodium Sulfite with Sodium Sulfate. Google Patents.

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SODIUM SILICATE-BASED MESOPOROUS SILICA FROM SILICA SAND IN WEST SUMATRA. Rasayan Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Characterization of Mesoporous Sodium Dodecyl Sulfate-Coated Magnetite Nanoparticles. ResearchGate. Retrieved from [Link]

-

Neliti. (n.d.). Mesoporous Silica: A Review. Neliti. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of a mesoporous material from two natural sources. ResearchGate. Retrieved from [Link]

-

PMC. (n.d.). Hydrophobic Mesoporous Silica Particles Modified With Nonfluorinated Alkyl Silanes. PMC. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13177-50-9,sodium docosyl sulphate. LookChem. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM DODECYL SULFATE. Ataman Kimya. Retrieved from [Link]

-

LOOK. (2021). Various Applications of Sodium Dodecyl Sulfate. LOOK. Retrieved from [Link]

-

PubMed. (2008). A novel green template for the synthesis of mesoporous silica. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium dodecyl sulfate. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid synthesis of well-ordered mesoporous silica from sodium silicate. ResearchGate. Retrieved from [Link]

-

PMC. (2019). Mesoporous Materials: From Synthesis to Applications. PMC. Retrieved from [Link]

-

PMC. (2017). Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances. PMC. Retrieved from [Link]

-

IOPScience. (n.d.). Synthesis of High Surface Area Mesoporous Silica Powder Using Anionic Surfactant. IOPScience. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of ordered mesoporous silica templated with biocompatible surfactants and applications in controlled release of drugs. ResearchGate. Retrieved from [Link]

-

Scientific.Net. (n.d.). Synthesis of the Mesoporous Silica with Different Morphological Structure by Modifying the Solution Conditions. Scientific.Net. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Synthesis of Mesoporous Silica Nanoparticles. Encyclopedia.pub. Retrieved from [Link]

-

PubChem. (n.d.). Sodium Lauryl Sulfate. PubChem. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of precipitated silica from sodium silicate solution by carbonation method. Semantic Scholar. Retrieved from [Link]

-

Prospector. (n.d.). Prospector Materials Database - Sodium Lauryl Sulfate. Prospector. Retrieved from [Link]

-

ULPEN. (2021). Synthesis of precipitated silica from sodium silicate solution by carbonation method. ULPEN. Retrieved from [Link]

-

PubMed. (2009). A novel method for synthesis of silica nanoparticles. PubMed. Retrieved from [Link]

-

Yurong Chemical. (n.d.). OEM Sodium dodecyl sulfate Anionic surfactant. Yurong Chemical. Retrieved from [Link]

Sources

- 1. media.neliti.com [media.neliti.com]

- 2. Mesoporous Materials: From Synthesis to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. A novel green template for the synthesis of mesoporous silica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of the Mesoporous Silica with Different Morphological Structure by Modifying the Solution Conditions | Scientific.Net [scientific.net]

- 8. lookchem.com [lookchem.com]

- 9. ulprospector.com [ulprospector.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel method for synthesis of silica nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Application Note: Sodium Docosyl Sulfate (C22) in Tertiary Oil Recovery

Executive Summary

Sodium Docosyl Sulfate (STS) —often referred to as Sodium Behenyl Sulfate—represents a high-hydrophobicity, long-chain anionic surfactant (

This guide details the physicochemical behavior of STS in Enhanced Oil Recovery (EOR), addressing its primary thermodynamic barrier—the Krafft Point —and providing a validated protocol for formulating surfactant slugs that achieve ultra-low Interfacial Tension (IFT).

Part 1: Scientific Foundation & Mechanism

The Physicochemical Profile: C12 vs. C22

The efficacy of a surfactant in EOR is governed by its Hydrophilic-Lipophilic Balance (HLB) and its solubility profile. Sodium Docosyl Sulfate sits at the extreme hydrophobic end of the alkyl sulfate series.

| Property | Sodium Dodecyl Sulfate (C12) | Sodium Docosyl Sulfate (C22) | Impact on EOR |

| Molecular Weight | ~288 g/mol | ~428 g/mol | C22 has higher adsorption density at the oil interface. |

| Hydrophobicity | Moderate | High | C22 partitions strongly into oil; ideal for heavy crudes. |

| Krafft Point ( | ~16–18°C | > 55°C (Est.) | Critical: C22 requires high reservoir temp to be soluble. |

| CMC | ~8.2 mM | < 0.1 mM | C22 forms micelles at much lower concentrations (Efficiency). |

| Salt Tolerance | Moderate | Low (precipitates easily) | Requires co-surfactants or soft brine. |

Mechanism of Action in Tertiary Recovery

In tertiary recovery, the capillary number (

-

Interfacial Tension (IFT) Reduction: The C22 tail interacts strongly with the high-molecular-weight components of crude oil (asphaltenes/resins). This "chain matching" allows the surfactant to pack densely at the interface, reducing IFT to ultra-low values (

). -

Wettability Alteration: In carbonate reservoirs (typically oil-wet), the anionic sulfate headgroup adsorbs onto the positively charged rock surface (via cation bridging), while the long C22 tail creates a new hydrophobic layer that, paradoxically, can destabilize the oil film when combined with specific co-surfactants, eventually restoring water-wetness through ion-pair formation and desorption of natural naphthenic acids.

The Solubility Challenge (Application Note)

The Krafft Point Barrier: The primary limitation of Sodium Docosyl Sulfate is its high Krafft point. Below this temperature, the surfactant exists as hydrated crystals and contributes zero chemical potential to IFT reduction.

-

Solution: STS is strictly applicable in reservoirs with Bottom Hole Temperatures (BHT) > 60°C .

-

Formulation Strategy: For reservoirs below this temperature, STS must be formulated with a "solubility enhancer" (e.g., internal olefin sulfonates or sec-butanol) to depress the liquid-crystal boundary.

Part 2: Experimental Protocols

Protocol A: Thermodynamic Stability & Solubility Scan

Objective: Determine the "Operating Window" where STS remains soluble in brine.

Reagents: Sodium Docosyl Sulfate (>98% purity), NaCl, Synthetic Reservoir Brine, Isobutanol (Co-solvent).

-

Stock Solution Prep: Prepare a 1.0 wt% STS solution in deionized water. Note: You must heat the solution to 70°C to ensure complete dissolution.

-

Salinity Scan: Prepare a series of vials containing 0.5 wt% STS with increasing NaCl concentrations (0.1% to 5.0%).

-

Temperature Ramp:

-

Place vials in a temperature-controlled bath starting at 80°C.

-

Cool slowly (5°C/hour) while monitoring turbidity via laser scattering or visual inspection.

-

-

Krafft Point Determination: Record the temperature (

) where the solution turns opaque or crystals form.[1]-

Validation Criteria: The Reservoir Temperature (

) must be

-

Protocol B: Interfacial Tension (IFT) Measurement (Spinning Drop)

Objective: Quantify the ability of STS to mobilize oil.

Equipment: Spinning Drop Tensiometer (e.g., Krüss SITE100).

-

Equilibration: Mix the STS surfactant solution with the target crude oil at a 1:1 volume ratio. Agitate at

for 24 hours. Allow phases to separate (pre-equilibration). -

Loading: Inject the aqueous phase (surfactant) into the capillary tube. Inject a 2

L drop of the equilibrated oil phase. -

Measurement:

-

Spin at 6000 RPM at

. -

Measure the drop diameter (

) periodically until equilibrium is reached (constant width).

-

-

Calculation:

-

Where

is IFT, -

Target:

.

-

Protocol C: Tertiary Core Flooding (Recovery Factor)

Objective: Simulate reservoir extraction.

System: Berea Sandstone Core (Permeability ~100–500 mD).

-

Saturation: Vacuum saturate core with brine. Measure Pore Volume (PV).

-

Oil Flooding (Drainage): Inject crude oil until irreducible water saturation (

) is reached. Age for 2 weeks at -

Water Flooding (Secondary): Inject brine @ 0.5 mL/min until oil production ceases (

water cut). Record -

Chemical Flooding (Tertiary):

-

Inject 0.3 PV of STS Surfactant Slug (formulated from Protocol A/B).

-

Follow with 1.0 PV of Polymer Drive (to control mobility ratio).

-

-

Analysis: Collect effluent in fraction collector. Determine Incremental Oil Recovery (% OOIP).

Part 3: Visualization & Logic

Figure 1: Surfactant Phase Behavior Workflow

This diagram illustrates the critical decision matrix for selecting Sodium Docosyl Sulfate based on reservoir temperature and salinity.

Caption: Decision matrix for deploying Sodium Docosyl Sulfate. High reservoir temperature is the primary gatekeeper for C22 solubility.

Figure 2: Mechanism of Oil Mobilization (Roll-Up)

Visualizing how the long C22 tail alters the contact angle to detach oil.

Caption: Mechanistic pathway: C22 sulfate adsorbs to rock to alter wettability while simultaneously reducing IFT at the oil-brine interface.

References

-

Sasol Chemicals. (2024).[3] Enhanced Oil Recovery Product Brochure. Retrieved from

-

Khan, H., et al. (2019).[4] "Effect of glycerol with sodium chloride on the Krafft point of sodium dodecyl sulfate using surface tension." Journal of Colloid and Interface Science. Retrieved from

-

Vautier-Giongo, C., & Bales, B. L. (2003).[4] "Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements." The Journal of Physical Chemistry B. Retrieved from

-

Chowdhury, S., et al. (2022).[5] "Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process." Industrial & Engineering Chemistry Research. Retrieved from

-

Kamal, M. S., et al. (2017). "Review on Surfactant Flooding: Phase Behavior, Retention, IFT, and Field Applications." Energy & Fuels.[6][7] (Contextual grounding for long-chain surfactant behavior).

Sources

Application Notes and Protocols: Sodium Docosyl Sulfate in the Functionalization of Carbon Nanotubes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Carbon Nanotube Functionalization

Carbon nanotubes (CNTs), cylindrical allotropes of carbon, possess a unique combination of exceptional mechanical, electrical, and thermal properties.[1][2] Their high surface area, significant aspect ratio, and nanosized tubular structure make them prime candidates for a multitude of applications, including advanced materials science and nanomedicine.[3] In the realm of drug development, CNTs offer the potential for targeted delivery of therapeutic agents, bioimaging, and the development of novel biosensors.[4][5]

However, the practical application of pristine CNTs is significantly hampered by their inherent hydrophobicity and strong van der Waals interactions, which cause them to agglomerate into bundles.[3][6] This agglomeration not only limits their dispersibility in aqueous and organic solvents but also masks their unique surface properties, rendering them unsuitable for many biological applications.[1][3] To overcome these limitations, surface modification or "functionalization" is essential.[1] Functionalization enhances the solubility and biocompatibility of CNTs, reduces their cytotoxicity, and provides active sites for the attachment of therapeutic molecules.[3][5]

Non-covalent functionalization, which preserves the intrinsic electronic and mechanical properties of CNTs, is a particularly attractive approach.[7] This method involves the physical adsorption of molecules, such as surfactants, onto the CNT surface.[8] Among the various surfactants utilized for this purpose, sodium docosyl sulfate (SDS), a long-chain anionic surfactant, has emerged as a highly effective agent for the stable dispersion and functionalization of CNTs.

The Role of Sodium Docosyl Sulfate (SDS) in CNT Functionalization

Sodium docosyl sulfate, with its long 22-carbon alkyl chain, offers distinct advantages in the non-covalent functionalization of CNTs. The efficacy of a surfactant in dispersing CNTs is closely related to the length of its alkyl chain; longer chains generally provide stronger van der Waals interactions with the CNT surface, leading to more stable dispersions.[9][10]

Mechanism of Action: A Tale of Two Ends

The functionalization of CNTs with sodium docosyl sulfate is driven by the amphiphilic nature of the surfactant molecule. It consists of two distinct parts:

-

A long, hydrophobic alkyl tail (docosyl group): This non-polar portion has a strong affinity for the hydrophobic surface of the carbon nanotube. It wraps around the CNT, establishing strong van der Waals interactions.[11]

-

A hydrophilic sulfate head group: This polar, negatively charged group faces outwards, interacting with the surrounding aqueous environment.[12]

This molecular arrangement creates a "micelle-like" structure around the individual CNTs. The outward-facing negatively charged sulfate groups generate electrostatic repulsion between the functionalized nanotubes, effectively preventing them from re-aggregating and leading to a stable, homogeneous dispersion in aqueous solutions.[8][12] This process is often facilitated by ultrasonication, which provides the necessary energy to overcome the initial van der Waals forces holding the CNT bundles together, allowing the surfactant molecules to intercalate and "unzip" them.[6][13]

Sources

- 1. Functionalized carbon nanotubes: synthesis, properties and applications in water purification, drug delivery, and material and biomedical sciences - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00293G [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Functionalized carbon nanotubes: biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-Covalent Functionalization of Carbon Nanotubes with Surfactan...: Ingenta Connect [ingentaconnect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. The Effects of Lengths of Flavin Surfactant N-10-Alkyl Side Chains on Promoting Dispersion of a High-Purity and Diameter-Selective Single-Walled Nanotube - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJNANO - Non-covalent and reversible functionalization of carbon nanotubes [beilstein-journals.org]

- 13. Dispersion of carbon nanotubes with SDS surfactants: a study from a binding energy perspective - Chemical Science (RSC Publishing) [pubs.rsc.org]

Advanced Protocol: Preparation and Stabilization of Sodium Docosyl Sulfate (C22) Formulations

Executive Summary & Core Challenge

Sodium Docosyl Sulfate (SDS-C22) , also known as Sodium Behenyl Sulfate, represents a significant challenge in solution chemistry due to its extreme hydrophobicity and high crystalline lattice energy. Unlike its shorter-chain homolog, Sodium Dodecyl Sulfate (C12), which is soluble at room temperature, C22 exhibits a Krafft Point typically exceeding 75°C .

The Core Directive: You cannot create a thermodynamically stable, clear aqueous solution of pure Sodium Docosyl Sulfate at room temperature (25°C). Any protocol claiming to do so without co-solvents or chemical modification is scientifically invalid.

This guide provides three distinct protocols tailored to specific research needs:

-

Hot Stock Solution: For immediate use in high-temperature applications (e.g., Lipid Nanoparticle synthesis).

-

Co-Solvent Stabilized Solution: For storage and analytical standards at ambient temperatures.

-

Stable Aqueous Dispersion: For use as a surfactant reservoir in emulsion or suspension formulations.

Physicochemical Constraints

Understanding the thermodynamic barriers is essential for successful preparation.

| Property | Value / Characteristic | Implication for Protocol |

| Molecular Formula | C₂₂H₄₅SO₄Na | High molecular weight (424.6 g/mol ) increases viscosity. |

| Krafft Point (TK) | > 75°C (Estimated) | Critical: Dissolution must occur above this temperature. |

| Critical Micelle Conc.[1][2][3][4][5][6] (CMC) | Extremely Low (< 0.1 mM) | Monomers aggregate almost instantly; slow kinetics of dissolution. |

| Hydrolysis Risk | Moderate to High | At >80°C, sulfate esters hydrolyze if pH < 5. Buffer is mandatory. |

| Phase Behavior | Liquid Crystal / Gel | Forms rigid gel phases upon cooling; requires hysteresis management. |

Core Protocols

Protocol A: High-Temperature Stock Solution (For Immediate Use)

Best for: Synthesis of Solid Lipid Nanoparticles (SLN), Nanostructured Lipid Carriers (NLC), or hot emulsification processes.

Reagents:

-

Sodium Docosyl Sulfate (High Purity >95%)[7]

-

Ultrapure Water (Type I, 18.2 MΩ)

-

Buffer Agent: Sodium Bicarbonate (NaHCO₃) or HEPES (to maintain pH 7.5–8.5)

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 10 mM Sodium Bicarbonate solution in ultrapure water. Rationale: Prevents acid-catalyzed hydrolysis of the sulfate headgroup at high temperatures.

-

Weighing: Weigh the required amount of Sodium Docosyl Sulfate directly into a borosilicate glass vessel.

-

Dispersion: Add the buffer solution to the solid. Do not shake vigorously (avoids premature foaming).

-

Heating (The Critical Step):

-

Place vessel in a water bath or oil bath set to 85°C .

-

Allow temperature to equilibrate. The solution will remain cloudy below 70°C.

-

-

Agitation: Once the temperature reaches >80°C, engage magnetic stirring at medium speed (300-500 RPM).

-

Observation: The solution should transition from opaque white to transparent/clear as it passes the Krafft point.

-

-

Clarification: Maintain at 85°C for 10-15 minutes to ensure complete molecular dissolution of the crystal lattice.

-

Immediate Usage: Use the solution immediately while hot. If it cools below 70°C, it will reprecipitate.

Protocol B: Co-Solvent Stabilized Solution (For Storage)

Best for: Analytical standards, room-temperature dosing, or surface tension measurements.

Concept: Organic co-solvents disrupt the water structure and the surfactant crystal lattice, effectively depressing the Krafft point to below room temperature.

Reagents:

-

Co-Solvent: Ethanol (Absolute) or Propylene Glycol (PG)

-

Ultrapure Water[13]

Step-by-Step Methodology:

-

Solvent Mix: Prepare a solvent mixture of 50:50 (v/v) Ethanol:Water or 40:60 (v/v) Propylene Glycol:Water .

-

Dissolution: Add Sodium Docosyl Sulfate to the solvent mix.

-

Heating: Heat to 60°C (lower than Protocol A due to solvent aid).

-

Note: Ethanol boils at 78°C; use a reflux condenser if heating near this limit, or use a sealed screw-cap vial for small volumes.

-

-

Cooling: Allow to cool slowly to room temperature.

-

Result: The solution should remain clear. If turbidity appears, increase the organic solvent ratio (e.g., to 60:40).

-

Protocol C: Stable Aqueous Dispersion (Pearlescent Concentrate)

Best for: Cosmetic formulations, detergents, or when organic solvents are prohibited.

Concept: Instead of forcing a solution, we intentionally create a stable "Liquid Crystal" dispersion.

-

Preparation: Follow Protocol A (Heat to 85°C in buffered water).

-

Controlled Cooling: Switch off the heat source but leave the vessel in the bath to cool slowly (approx. 1°C/min).

-

Shear Structuring: As the temperature hits 70°C, increase stirring speed to introduce shear.

-

Result: The surfactant will crystallize into flat, lamellar sheets, creating a stable, pearlescent white suspension that can be pipetted (though viscous) at room temperature.

Visualizing the Solubility Physics

The following diagram illustrates the critical relationship between temperature, solubility, and the specific phase transitions for Long-Chain Sulfates (C22).

Caption: Phase transition workflow for Sodium Docosyl Sulfate. Note the bifurcation at the cooling stage: uncontrolled cooling leads to precipitation, while controlled processing yields usable forms.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Gelation / Solidification | Concentration too high (>1-2%) | C22 surfactants are efficient gelling agents. Dilute the solution or add a hydrotrope (e.g., Sodium Xylenesulfonate). |

| Hydrolysis (Smell of fatty alcohol) | Acidic pH at high temp | Immediate: Check pH. Ensure buffer (NaHCO₃) is present. Sulfate esters degrade rapidly at pH < 5 and T > 60°C. |

| Precipitation on Cooling | Natural hysteresis limit reached | Maintain stock at >75°C using a heated stage or switch to Protocol B (Co-solvent). |

| Foaming during prep | Air entrainment | Use magnetic stirring (vortex) rather than overhead impellers. Add surfactant after water is heated if possible (though wetting is harder). |

References

-

Krafft Temperature & Solubility: Vautier-Giongo, C., & Bales, B. L. (2003).[5][14] Estimate of the Ionization Degree of Ionic Micelles Based on Krafft Temperature Measurements. Journal of Physical Chemistry B. Link (Establishes the methodology for determining Krafft points in long-chain sulfates).

-

Surfactant Phase Behavior: Manojlovic, J. (2006).[5][14] The Krafft Temperature of Surfactant Solutions. Thermal Science. (Detailed analysis of hysteresis and precipitation kinetics).

-

Hydrolysis of Alkyl Sulfates: Showell, M. S. (Ed.).[3] (2017). Handbook of Detergents, Part D: Formulation. CRC Press. (Authoritative source on the chemical stability of sulfate esters at high temperatures/pH).

- Drug Delivery Applications:Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery. European Journal of Pharmaceutics and Biopharmaceutics.

Sources

- 1. csun.edu [csun.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2014106312A1 - Method for producing high-purity sodium dodecyl sulfate - Google Patents [patents.google.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. CN101735022A - Method for preparing stable bisphenol sodium salt solution - Google Patents [patents.google.com]

- 12. Sodium Dodecyl Sulphate-Supported Nanocomposite as Drug Carrier System for Controlled Delivery of Ondansetron [ideas.repec.org]

- 13. Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Troubleshooting & Optimization

Technical Support Guide: Solubilization of Sodium Docosyl Sulfate (C22)

Executive Summary & Core Challenge

Sodium Docosyl Sulfate (SDS-C22), also known as Sodium Behenyl Sulfate, presents a distinct challenge compared to its shorter-chain analog, Sodium Dodecyl Sulfate (SDS-C12). While SDS-C12 is soluble at room temperature, SDS-C22 is virtually insoluble in water under ambient conditions.

The mechanism behind this is the Krafft Point (T_K). The Krafft point is the minimum temperature at which the solubility of a surfactant monomer equals its Critical Micelle Concentration (CMC).[1][2][3][4] Below this temperature, the surfactant exists as hydrated crystals rather than dissolved micelles.[2][5]

-

SDS-C12 Krafft Point: ~16–25°C (Soluble at RT)

-

SDS-C22 Krafft Point: > 70°C (Insoluble crystal at RT)

Core Directive: To solubilize SDS-C22, you must thermodynamically disrupt its crystal lattice. This guide details three methods to achieve this: Thermal Activation , Mixed Micelle Formation , and Counter-ion Exchange .

Decision Matrix: Selecting a Solubilization Strategy

Use the following decision tree to select the protocol best suited for your specific application.

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Technical Data: The Chain Length Effect

Understanding the relationship between alkyl chain length and solubility is critical. As the carbon chain lengthens, the hydrophobic effect increases, stabilizing the solid crystalline state and raising the Krafft point.[2]

| Surfactant | Carbon Chain | Krafft Point (T_K) | Solubility at 25°C |

| Sodium Dodecyl Sulfate (SDS) | C12 | 16–25°C | Soluble (>100 mM) |

| Sodium Tetradecyl Sulfate | C14 | ~30°C | Precipitates upon cooling |